molecular formula C15H14ClN3O2 B2421839 N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1904318-11-1

N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No. B2421839
CAS RN: 1904318-11-1
M. Wt: 303.75
InChI Key: NJIGBCOSMGDTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as AZD-9056, is a small molecule drug that has been developed as a potential treatment for chronic pain. It belongs to the class of drugs known as selective nociceptin receptor antagonists. The nociceptin receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and mood. By blocking this receptor, AZD-9056 may be able to provide pain relief without the side effects associated with traditional opioid analgesics.

Scientific Research Applications

Central Nervous System (CNS) Activity

Research on the synthesis and biological evaluation of Schiff’s bases and azetidinones, including compounds related to N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, has demonstrated potential antidepressant and nootropic activities. The synthesis involved stirring and sonication methods, leading to the discovery that certain compounds exhibited significant antidepressant and nootropic effects, suggesting that the azetidinone skeleton has potential as a CNS active agent. This research supports the exploration of azetidinone and its analogues for the development of potent and safe CNS active agents for therapeutic use (Asha B. Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Another study focused on the synthesis of new pyrimidine-azetidinone analogues, which were examined for their antimicrobial activity against bacterial and fungal strains as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This research indicates the potential of these compounds in designing antibacterial and antituberculosis agents, based on their observed activities and provides a basis for further molecular studies (M. Chandrashekaraiah et al., 2014).

Synthesis of Functionalized Pyrrolidines and Azetidines

Research into the ring expansion of 2-(α-hydroxyalkyl)azetidines has provided a synthetic route to functionalized pyrrolidines. This method involves treating azetidines with thionyl chloride or methanesulfonyl chloride, leading to rearrangement into pyrrolidines. The process allows for the incorporation of various nucleophiles, offering a pathway to synthesize pyrrolidines with specific functional groups. This work highlights the versatility of azetidines in synthesizing complex structures with potential biological applications (François Durrat et al., 2008).

Synthesis of Aromatic Polyamides and Polyimides

A study on the synthesis and properties of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine demonstrates the utility of related compounds in polymer science. This research showcases the use of these compounds in creating materials with high thermal stability and solubility in polar solvents, which could have applications in various industries, including electronics and materials science (Chin-Ping Yang and Jiun-Hung Lin, 1995).

properties

IUPAC Name

N-(2-chlorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-13-5-1-2-6-14(13)18-15(20)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIGBCOSMGDTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

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